[(Thiophen-3-ylmethyl)-amino]-acetic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(thiophen-3-ylmethylamino)acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO2S/c9-7(10)4-8-3-6-1-2-11-5-6/h1-2,5,8H,3-4H2,(H,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYJPCMJQMRPDTI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC=C1CNCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for N Thiophen 3 Ylmethyl Glycine and Its Analogues
Strategies for the Formation of the Amine-Glycine Linkage
The creation of the bond between the thiophen-3-ylmethyl group and the nitrogen atom of glycine (B1666218) is a critical step in the synthesis of the target molecule. Various strategies can be employed, ranging from classical nucleophilic substitution reactions to more advanced catalytic asymmetric methods.
Nucleophilic Substitution Approaches Utilizing Thiophen-3-ylmethyl Halides and Glycine Derivatives
A direct and widely applicable method for the synthesis of N-(Thiophen-3-ylmethyl)glycine is the nucleophilic substitution reaction between a thiophen-3-ylmethyl halide and a glycine derivative. This approach typically involves the preparation of an electrophilic thiophene (B33073) precursor and its subsequent reaction with a nucleophilic glycine synthon.
A key starting material for this synthesis is 3-(bromomethyl)thiophene (B1268036). This compound can be synthesized from 3-methylthiophene (B123197) via a free-radical bromination reaction using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. rsc.org The reaction is typically carried out in a nonpolar solvent like benzene (B151609) under reflux conditions. rsc.org
With the 3-(bromomethyl)thiophene in hand, the N-alkylation of a glycine derivative can be performed. To avoid side reactions such as the formation of poly-alkylated products, it is common to use a glycine ester, such as glycine ethyl ester, as the nucleophile. The reaction is generally carried out in the presence of a base to neutralize the hydrobromic acid formed during the reaction. Subsequent hydrolysis of the resulting ester under acidic or basic conditions yields the desired N-(Thiophen-3-ylmethyl)glycine.
A general procedure for the alkylation of glycine ethyl ester involves its reaction with an alkyl halide. nih.gov For the synthesis of N-(Thiophen-3-ylmethyl)glycine, this would involve reacting 3-(bromomethyl)thiophene with glycine ethyl ester.
Table 1: Proposed Synthesis of N-(Thiophen-3-ylmethyl)glycine via Nucleophilic Substitution
| Step | Reactants | Reagents and Conditions | Product |
| 1 | 3-Methylthiophene | N-Bromosuccinimide, Benzoyl Peroxide, Benzene, Reflux | 3-(Bromomethyl)thiophene |
| 2 | 3-(Bromomethyl)thiophene, Glycine ethyl ester | Base (e.g., K2CO3), Solvent (e.g., DMF) | Ethyl [(thiophen-3-ylmethyl)amino]acetate |
| 3 | Ethyl [(thiophen-3-ylmethyl)amino]acetate | Aqueous HCl or NaOH, Heat | [(Thiophen-3-ylmethyl)-amino]-acetic acid |
This table presents a proposed synthetic route based on established chemical principles.
Catalytic Asymmetric Methods for α-Substituted Amino Acids (e.g., N-Unprotected Amino Acid Esters with Thiophen-3-ylmethanol-derived Phosphates)
The development of catalytic asymmetric methods for the synthesis of α-substituted amino acids is of great importance for accessing enantiomerically pure compounds, which are often required for biological applications. While a specific method utilizing thiophen-3-ylmethanol-derived phosphates for the asymmetric synthesis of N-(Thiophen-3-ylmethyl)glycine is not extensively documented in the literature, general and powerful methods for the asymmetric alkylation of glycine derivatives have been developed.
One such method involves the use of chiral nickel(II) complexes of glycine Schiff bases. rsc.orgnih.govacs.org In this approach, a chiral ligand is used to create a chiral environment around a nickel(II) center, which in turn complexes with a Schiff base derived from glycine. This chiral complex then directs the stereoselective alkylation of the α-carbon of the glycine unit. The alkylating agent in this case would be 3-(bromomethyl)thiophene. After the alkylation step, the chiral auxiliary can be removed to yield the enantiomerically enriched α-substituted amino acid. This method has been successfully applied to the synthesis of a variety of chiral heterocyclic amino acids. acs.org
Table 2: General Approach for Asymmetric Synthesis of α-Amino Acids
| Method | Chiral Catalyst/Auxiliary | Substrates | Key Features |
| Chiral Ni(II) Complex | Ni(II) complex of a Schiff base derived from a chiral ligand and glycine | Glycine Schiff base, Alkyl halide | High diastereoselectivity, applicable to the synthesis of various chiral amino acids. rsc.orgnih.govacs.org |
This table summarizes a general methodology that could be adapted for the asymmetric synthesis of the target compound.
Synthesis of Thiophene-Glycine Conjugates and Related Heterocyclic Amino Acids
The synthesis of thiophene-glycine conjugates and other heterocyclic amino acids can be achieved through a variety of synthetic strategies that go beyond the direct formation of the amine-glycine linkage. These methods include the functionalization of pre-existing thiophene scaffolds, multicomponent reactions, and the use of thiourea (B124793) derivatives as synthetic intermediates.
Functionalization of Thiophene Scaffolds with Amino Acid Moieties (e.g., Furan- and Thiophene-2-Carbonyl Amino Acid Derivatives)
A common strategy for the synthesis of thiophene-amino acid conjugates involves the acylation of an amino acid with a thiophene carboxylic acid derivative. This approach leads to the formation of an amide bond between the thiophene ring and the amino acid. For instance, a series of furan- and thiophene-2-carbonyl amino acid derivatives have been synthesized. researchgate.net In this work, thiophene-2-carbonyl chloride was reacted with various amino acids to yield the corresponding N-acylated amino acids. While this method results in an amide linkage rather than the amine linkage present in N-(Thiophen-3-ylmethyl)glycine, it represents a versatile approach for conjugating amino acids to thiophene scaffolds.
Table 3: Synthesis of Thiophene-2-Carbonyl Amino Acid Derivatives
| Thiophene Starting Material | Amino Acid | Coupling Method | Product Type |
| Thiophene-2-carbonyl chloride | Various amino acids | Schotten-Baumann conditions | N-(Thiophene-2-carbonyl)amino acids |
This table is based on the findings reported in the synthesis of furan- and thiophene-2-carbonyl amino acid derivatives. researchgate.net
Multicomponent Condensation Reactions Involving Glycine and Thiazole (B1198619) Derivatives
Multicomponent reactions (MCRs) offer an efficient and atom-economical approach to the synthesis of complex molecules in a single step. While a direct MCR for the synthesis of N-(Thiophen-3-ylmethyl)glycine has not been reported, MCRs have been employed in the synthesis of related heterocyclic systems. For example, the synthesis of thiophene-2-carboxamidines containing 2-aminothiazoles has been described. researchwithrutgers.com This work, focused on the development of urokinase inhibitors, demonstrates the use of multicomponent strategies to build complex heterocyclic systems. A plausible, though likely complex, disconnection for a thiophene-glycine conjugate could involve a multicomponent reaction that assembles a thiazole ring which is subsequently transformed into or used to functionalize a thiophene ring.
Derivatization via Thiophene-Thiourea Core Synthesis
Thiourea derivatives serve as versatile intermediates in organic synthesis. The synthesis of novel thiophene-thiourea core derivatives has been reported. These compounds are typically prepared by the reaction of a thiophene carbonyl isothiocyanate with an amine, or by reacting a thiophene acyl chloride with a thiourea derivative. While this method does not directly yield N-(Thiophen-3-ylmethyl)glycine, the resulting thiophene-thiourea compounds can be further elaborated to introduce an amino acid moiety. For example, the thiourea group could be converted into a guanidine (B92328) or other functional groups that could then be linked to a glycine derivative.
Palladium-Catalyzed Allylic Alkylation for Stereoselective Derivatization of N-(α-Hydroxyacyl)-Glycine Esters
A significant advancement in the synthesis of complex amino acid derivatives involves the palladium-catalyzed allylic alkylation of N-(α-hydroxyacyl)-glycine esters. nih.govcore.ac.uk This methodology provides a powerful tool for the stereoselective introduction of diverse side chains, which is crucial for creating analogues of N-(Thiophen-3-ylmethyl)glycine with tailored properties. The reaction utilizes titanium-chelated enolates of N-(α-hydroxyacyl)-glycine esters as nucleophiles, which react with a wide array of allylic electrophiles. core.ac.uk
The versatility of this method is one of its key strengths. It tolerates a multitude of functional groups, including halides and vinyl stannanes. core.ac.uk This tolerance allows for subsequent chemical modifications, such as C-C coupling reactions, providing access to highly functionalized molecules. nih.gov A critical feature of this palladium-catalyzed reaction is the ability to control stereochemistry. By carefully selecting the reaction conditions, it is possible to selectively synthesize both diastereomers of the resulting product. nih.govcore.ac.uk This stereocontrol is essential for studying the structure-activity relationships of pharmacologically active compounds where specific stereoisomers often exhibit desired biological activity.
The reaction generally proceeds with high stereoselectivity. core.ac.ukuni-saarland.de For instance, the use of stannylated carbonates as substrates can introduce vinylstannane motifs into the molecule, which are valuable for further cross-coupling reactions. nih.gov This approach represents a robust strategy for generating complex peptide structures and non-proteinogenic amino acids, which are building blocks for novel therapeutic agents. uni-saarland.de The development of this method has been detailed in studies focusing on the synthesis of complex depsipeptides, highlighting its applicability in natural product synthesis. core.ac.ukuni-saarland.de
Radiosynthesis of Labeled Analogues for Biochemical Probing
The study of glycine transporters (GlyT) and their ligands, such as N-(Thiophen-3-ylmethyl)glycine, heavily relies on the use of radiolabeled analogues for in vitro and in vivo biochemical investigation. nih.govnih.gov Techniques like Positron Emission Tomography (PET) require tracers labeled with positron-emitting radionuclides to visualize and quantify biological processes non-invasively.
The choice of isotope for labeling is critical and depends on the intended application. Carbon-11 (B1219553) ([¹¹C]) and Tritium (B154650) ([³H]) are commonly employed isotopes for labeling glycine transporter ligands.
Carbon-11 ([¹¹C]) Labeling: Carbon-11 is a positron emitter with a short half-life of 20.4 minutes, making it ideal for PET imaging studies. nih.gov Its utility stems from the fact that carbon is a fundamental component of all biomolecules. Replacing a stable carbon-12 atom with a carbon-11 atom produces a radiotracer that is chemically identical to its non-radioactive counterpart, ensuring that its physiological behavior remains unchanged. nih.gov
A common strategy for [¹¹C] labeling is the methylation of a suitable precursor using a ¹¹C-methylating agent like [¹¹C]methyl iodide or [¹¹C]methyl triflate. researchgate.net For glycine-based structures, a well-established method is the Bücherer-Strecker synthesis, which can utilize [¹¹C]cyanide as the labeled precursor to build the amino acid scaffold. nih.gov This approach has been successfully used to prepare [¹¹C]-labelled glycine for imaging intracranial tumors. nih.gov The synthesis involves reacting [¹¹C]cyanide with an aldehyde (like formaldehyde) and ammonium (B1175870) carbonate. nih.gov For N-(Thiophen-3-ylmethyl)glycine analogues, a precursor molecule could be designed to undergo N-alkylation with a [¹¹C]methyl group or C-alkylation at a suitable position.
Tritium ([³H]) Labeling: Tritium is a beta-emitter with a much longer half-life (12.3 years) than Carbon-11. This property makes it unsuitable for PET imaging but perfect for in vitro binding assays, such as affinity displacement studies. nih.gov Tritiated ligands allow for the detailed characterization of receptor or transporter binding properties, including affinity (Ki) and density (Bmax). A tritiated version of a potent GlyT1 inhibitor, [³H]-(R)-NPTS, was synthesized for use as a radioligand in affinity displacement assays to characterize the type 1 glycine transporter. nih.gov The synthesis of a tritiated analogue of N-(Thiophen-3-ylmethyl)glycine would likely involve the reduction of a double bond or a ketone with tritium gas, or the halogen-tritium exchange on an appropriately substituted precursor.
The success of any radiosynthesis is determined by its radiochemical yield (RCY), radiochemical purity (RCP), and molar activity, especially for PET tracers. The synthesis must be rapid, efficient, and produce a final product of high purity.
Radiochemical yield is the amount of radioactivity incorporated into the final product, expressed as a percentage of the initial radioactivity used. Radiochemical purity is the percentage of the total radioactivity in the sample that is present in the desired chemical form. researchgate.net High RCP is crucial to ensure that the observed signal in an imaging study or binding assay comes from the target compound and not from radioactive impurities.
Automated synthesis modules are often employed for [¹¹C] chemistry to handle the high radioactivity and ensure reproducible results within the short timeframe dictated by the isotope's half-life. researchgate.netnih.gov For example, the automated one-pot radiosynthesis of S-[methyl-¹¹C]adenosylmethionine ([¹¹C]SAM), a compound involved in methylation reactions catalyzed by enzymes like Glycine-N-methyl transferase, resulted in an RCY of 17 ± 4% and an RCP of 97.7 ± 0.3%. researchgate.net Similarly, the synthesis of [¹¹C]glycine via the Bücherer-Strecker method yielded a radiochemical yield of 35% with a radiochemical purity greater than 98%. nih.gov
The following table presents representative data from the radiosynthesis of related compounds, illustrating the typical outcomes of these procedures.
| Radiolabeled Compound | Labeling Method | Radiochemical Yield (RCY) | Radiochemical Purity (RCP) | Total Synthesis Time | Reference |
|---|---|---|---|---|---|
| [¹¹C]LY2795050 | Palladium-mediated radiocarbonylation | 3 ± 1% | 99% | 48 min | nih.gov |
| [¹¹C]glycine | Bücherer-Strecker synthesis using [¹¹C]cyanide | 35% | >98% | 30-35 min | nih.gov |
| S-[methyl-¹¹C]adenosylmethionine | S-[¹¹C]methylation of S-adenosyl homocysteine | 17 ± 4% | 97.7 ± 0.3% | 28 ± 1 min | researchgate.net |
Comprehensive Spectroscopic Characterization and Structural Elucidation of N Thiophen 3 Ylmethyl Glycine Derivatives
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR, 2D NMR Techniques)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for elucidating the molecular structure of N-(thiophen-3-ylmethyl)glycine in solution. By analyzing the chemical environment of ¹H and ¹³C nuclei, a detailed picture of the molecule's framework can be constructed.
¹H-NMR Spectroscopy: The proton NMR spectrum of N-(thiophen-3-ylmethyl)glycine is expected to exhibit characteristic signals corresponding to the thiophene (B33073) ring, the methylene (B1212753) bridge, and the glycine (B1666218) moiety. The protons on the thiophene ring typically appear in the aromatic region (δ 7.0-8.0 ppm). The methylene protons adjacent to the thiophene ring and the nitrogen atom would likely resonate as a singlet or a multiplet in the range of δ 3.5-4.5 ppm. The methylene protons of the glycine unit are also expected in a similar region, and the acidic proton of the carboxylic acid may appear as a broad singlet at a downfield chemical shift (δ 10-12 ppm), which can be exchangeable with D₂O. For comparison, in a related N-Boc protected amino acid derivative, the methylene protons of a glycine moiety were observed around δ 3.98 ppm. mpg.de
¹³C-NMR Spectroscopy: The ¹³C-NMR spectrum provides information on the carbon skeleton. The carbon atoms of the thiophene ring are expected to resonate in the aromatic region (δ 120-140 ppm). The methylene carbons of the thiophen-3-ylmethyl group and the glycine moiety would appear in the aliphatic region (δ 40-60 ppm). The carbonyl carbon of the carboxylic acid is typically observed at a significantly downfield shift (δ 170-180 ppm). For instance, in a similar glycine derivative, the carbonyl carbon was found at δ 165.7 ppm. mpg.de
2D NMR Techniques: Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be invaluable in confirming the assignments. A COSY spectrum would show correlations between adjacent protons, for example, between the protons on the thiophene ring. An HSQC spectrum would correlate each proton with its directly attached carbon atom, confirming the ¹H and ¹³C assignments.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for N-(Thiophen-3-ylmethyl)glycine
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| Thiophene-H2 | 7.0 - 8.0 | 120 - 140 |
| Thiophene-H4 | 7.0 - 8.0 | 120 - 140 |
| Thiophene-H5 | 7.0 - 8.0 | 120 - 140 |
| Thiophene-C2 | - | 120 - 140 |
| Thiophene-C3 | - | 120 - 140 |
| Thiophene-C4 | - | 120 - 140 |
| Thiophene-C5 | - | 120 - 140 |
| -CH₂- (Thiophen-3-ylmethyl) | 3.5 - 4.5 | 40 - 60 |
| -NH- | Variable | - |
| -CH₂- (Glycine) | 3.5 - 4.5 | 40 - 60 |
| -COOH | 10 - 12 (broad) | 170 - 180 |
Vibrational Spectroscopy (Fourier Transform Infrared Spectroscopy (FT-IR) and Raman Spectroscopy)
Vibrational spectroscopy probes the molecular vibrations of N-(thiophen-3-ylmethyl)glycine, providing information about its functional groups.
Fourier Transform Infrared (FT-IR) Spectroscopy: The FT-IR spectrum is expected to show characteristic absorption bands. The O-H stretch of the carboxylic acid will appear as a broad band in the region of 2500-3300 cm⁻¹. The C=O stretching vibration of the carboxylic acid will be a strong, sharp peak around 1700-1750 cm⁻¹. The N-H stretching vibration of the secondary amine is expected in the range of 3300-3500 cm⁻¹. The C-H stretching vibrations of the thiophene ring and the methylene groups will be observed around 2850-3100 cm⁻¹. The characteristic C-S stretching of the thiophene ring is typically found in the fingerprint region. For glycine derivatives, the formation of the derivative is often confirmed by the appearance of a peak around 1700 cm⁻¹. scispace.com
Raman Spectroscopy: Raman spectroscopy provides complementary information to FT-IR. The symmetric stretching of the thiophene ring is often a strong band in the Raman spectrum. The C-S stretching vibrations are also typically well-defined. In studies of glycine polymorphs, unique absorption peaks in Raman spectra have been used to differentiate between different crystalline forms, with characteristic peaks observed in regions such as 1325–1360 cm⁻¹ and 1445–1465 cm⁻¹. mdpi.com
Table 2: Predicted Vibrational Frequencies (cm⁻¹) for N-(Thiophen-3-ylmethyl)glycine
| Vibrational Mode | Predicted FT-IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |
|---|---|---|
| O-H Stretch (Carboxylic Acid) | 2500-3300 (broad) | Weak |
| N-H Stretch (Amine) | 3300-3500 | 3300-3500 |
| C-H Stretch (Aromatic/Aliphatic) | 2850-3100 | 2850-3100 |
| C=O Stretch (Carboxylic Acid) | 1700-1750 (strong) | 1700-1750 |
| C=C Stretch (Thiophene) | ~1600 | ~1600 (strong) |
| C-N Stretch | 1000-1250 | 1000-1250 |
| C-S Stretch (Thiophene) | 600-800 | 600-800 (strong) |
Mass Spectrometry (MS, HRMS, ESI-MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a powerful tool for determining the molecular weight and elemental composition of N-(thiophen-3-ylmethyl)glycine, as well as for gaining structural information through fragmentation analysis.
Electrospray Ionization Mass Spectrometry (ESI-MS): ESI-MS is a soft ionization technique that would likely show the protonated molecule [M+H]⁺ or the deprotonated molecule [M-H]⁻, confirming the molecular weight. For N-methylglycine (sarcosine), the molecular weight is 89.0932 g/mol . nist.gov
High-Resolution Mass Spectrometry (HRMS): HRMS would provide the exact mass of the molecule, allowing for the determination of its elemental formula with high accuracy.
Fragmentation Analysis: Under harsher ionization conditions or through tandem mass spectrometry (MS/MS), the molecule will fragment in a predictable manner. Expected fragmentation pathways include the loss of the carboxylic acid group (-COOH), cleavage of the C-N bond, and fragmentation of the thiophene ring. The fragmentation of related N-[5,5-dimethyl-2(5H)-thienyliden]amines has been shown to involve both simple bond ruptures and skeletal rearrangements. arkat-usa.org
Table 3: Predicted Mass Spectrometry Data for N-(Thiophen-3-ylmethyl)glycine
| Technique | Expected Observation | Information Gained |
|---|---|---|
| ESI-MS | [M+H]⁺ or [M-H]⁻ | Molecular Weight Confirmation |
| HRMS | Exact mass measurement | Elemental Formula Determination |
| MS/MS | Fragmentation ions | Structural Elucidation |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy provides information about the electronic transitions within the molecule, particularly those associated with the thiophene ring.
The thiophene moiety contains a π-electron system that gives rise to characteristic UV absorptions. Thiophene itself exhibits strong absorption bands below 250 nm. The substitution on the thiophene ring in N-(thiophen-3-ylmethyl)glycine is expected to cause a bathochromic (red) shift of these absorptions to longer wavelengths. Studies on other thiophene derivatives have shown absorption maxima in the range of 250-300 nm. mpg.de The glycine portion of the molecule does not significantly absorb in the near-UV region. sielc.com The UV-Vis spectrum of a 0.010 M solution of glycine has shown an absorption maximum shifting to 214 nm at a pH of 10.01. uark.edu
Table 4: Predicted UV-Vis Spectroscopic Data for N-(Thiophen-3-ylmethyl)glycine
| Solvent | Predicted λmax (nm) | Associated Transition |
|---|---|---|
| Ethanol/Methanol | ~250-280 | π → π* (Thiophene ring) |
| Water | ~250-280 | π → π* (Thiophene ring) |
Single Crystal X-ray Diffraction for Solid-State Structure Determination
Single crystal X-ray diffraction provides the most definitive structural information for a molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions.
While a crystal structure for N-(thiophen-3-ylmethyl)glycine itself is not publicly available, the crystal structure of a closely related compound, 4-amino-3-(thiophen-3-ylmethyl)-1H-1,2,4-triazole-5(4H)-thione, offers valuable insights. nih.govresearchgate.netresearchgate.net In this related structure, the thiophene ring is attached to a triazole ring via a methylene bridge, similar to the linkage in the title compound. The analysis of this structure revealed a V-shaped conformation due to the sp³ hybridization of the bridging carbon atom. nih.gov The dihedral angle between the plane of the thiophene ring and the adjacent ring system was found to be approximately 75.02°. nih.govresearchgate.net Similar conformational features would be expected for N-(thiophen-3-ylmethyl)glycine. The crystal packing is determined by intermolecular forces such as hydrogen bonding, which would likely involve the carboxylic acid and amine groups in the case of N-(thiophen-3-ylmethyl)glycine.
Table 5: Expected Crystallographic Parameters for N-(Thiophen-3-ylmethyl)glycine (based on a related structure)
| Parameter | Expected Value |
|---|---|
| Crystal System | Monoclinic or Orthorhombic |
| Space Group | Centrosymmetric or Non-centrosymmetric |
| Key Bond Lengths | C-S (thiophene) ~1.7 Å, C=C (thiophene) ~1.37 Å, C-C (thiophene) ~1.42 Å, C-N ~1.47 Å, C=O ~1.25 Å, C-O ~1.30 Å |
| Key Bond Angles | Angles within the thiophene ring ~111-125°, Angles around the sp³ methylene carbon ~109.5° |
| Intermolecular Interactions | Hydrogen bonding involving COOH and NH groups, potential π-π stacking of thiophene rings. |
Elucidation of Reaction Mechanisms and Kinetic Profiles Involving N Thiophen 3 Ylmethyl Glycine Scaffolds
Mechanistic Pathways in Synthetic Transformations (e.g., Strecker Reaction Variants, Lewis Acid-Catalyzed Reactions)
The synthesis of α-amino acids such as [(Thiophen-3-ylmethyl)-amino]-acetic acid can be achieved through several established organic transformations. The Strecker synthesis, a classic and versatile method, provides a direct route to α-aminonitriles, which are key precursors to amino acids. organic-chemistry.orgwikipedia.org
The reaction mechanism proceeds in two main parts. The first part involves the formation of an α-aminonitrile. For the synthesis of the target compound, this would begin with the reaction of thiophene-3-carbaldehyde with ammonia (B1221849) to form an imine. masterorganicchemistry.com The carbonyl oxygen is first protonated, making the carbonyl carbon more electrophilic for the nucleophilic attack by ammonia. Following a proton exchange, a water molecule is eliminated, yielding an iminium ion intermediate. wikipedia.org A cyanide ion (from a source like HCN or NaCN) then attacks the iminium carbon to form the α-aminonitrile, N-(thiophen-3-ylmethyl)aminoacetonitrile. wikipedia.orgmasterorganicchemistry.com
The second part of the synthesis is the hydrolysis of the nitrile group to a carboxylic acid. masterorganicchemistry.com Under acidic conditions, the nitrile nitrogen is protonated, which facilitates the attack of a water molecule on the nitrile carbon. Subsequent tautomerization and further hydrolysis, followed by the elimination of an ammonium (B1175870) ion, ultimately yield the final α-amino acid product, this compound. wikipedia.orgmasterorganicchemistry.com
Table 1: Key Stages of the Strecker Synthesis for this compound
| Step | Reactants | Intermediate/Product | Description |
|---|---|---|---|
| 1 | Thiophene-3-carbaldehyde, Ammonia (NH₃) | Thiophen-3-ylmethylene-imine | Formation of an imine intermediate through condensation. |
| 2 | Thiophen-3-ylmethylene-imine, Hydrogen Cyanide (HCN) | [Amino-(thiophen-3-yl)-methyl]-nitrile | Nucleophilic addition of cyanide to the imine. |
| 3 | [Amino-(thiophen-3-yl)-methyl]-nitrile, Water (H₂O), Acid (H⁺) | this compound | Hydrolysis of the nitrile to a carboxylic acid. |
This table illustrates the conceptual pathway based on the general Strecker reaction mechanism.
Lewis acid catalysis can enhance synthetic transformations like the Strecker reaction. A Lewis acid, an electron-pair acceptor, can coordinate to the carbonyl oxygen of the starting aldehyde or the nitrogen of the imine intermediate. cardiff.ac.uk This coordination increases the electrophilicity of the carbon atom, making it more susceptible to nucleophilic attack. cardiff.ac.uk For instance, a Lewis acid like Scandium(III) triflate (Sc(OTf)₃) or an iron-based catalyst could be employed to activate the imine, thereby accelerating the rate of cyanide addition and potentially improving reaction yields under milder conditions. rsc.orgrsc.org The catalyst is regenerated upon completion of the nucleophilic addition step.
Kinetic Studies of Glycine (B1666218) Formation and Derivative Reactions
Kinetic studies are essential for understanding the rates and mechanisms of chemical reactions. For the formation of glycine derivatives like this compound via methods such as the Strecker synthesis, kinetic analysis would involve monitoring the concentration of reactants and products over time to determine the reaction order and rate constants.
A typical kinetic study for the Strecker synthesis would investigate how the rate of formation of the α-aminonitrile intermediate is influenced by the concentrations of the initial aldehyde (thiophene-3-carbaldehyde), the amine (ammonia), and the cyanide source. researchgate.net By systematically varying the initial concentration of each reactant while keeping others constant, researchers can deduce the rate law for the reaction.
For example, if the reaction is found to be first-order with respect to the aldehyde and first-order with respect to the imine formed in a rapid pre-equilibrium, this provides insight into the rate-determining step, which is often the nucleophilic attack of cyanide on the iminium ion. masterorganicchemistry.com The presence of a Lewis acid catalyst would also be a key variable, with studies measuring the change in reaction rate as a function of catalyst concentration to quantify its effectiveness.
Table 2: Illustrative Data for a Kinetic Study of α-Aminonitrile Formation
| Experiment | [Aldehyde] (mol/L) | [Ammonia] (mol/L) | [Cyanide] (mol/L) | Initial Rate (mol/L·s) |
|---|---|---|---|---|
| 1 | 0.1 | 0.1 | 0.1 | 1.2 x 10⁻⁴ |
| 2 | 0.2 | 0.1 | 0.1 | 2.4 x 10⁻⁴ |
| 3 | 0.1 | 0.2 | 0.1 | 1.2 x 10⁻⁴ |
| 4 | 0.1 | 0.1 | 0.2 | 2.4 x 10⁻⁴ |
This table is a hypothetical representation used to illustrate the principles of a kinetic experiment. The data suggests the reaction is first-order in aldehyde and cyanide, and zero-order in ammonia under these conditions.
Palladium-Catalyzed Reaction Mechanisms for Allylic Alkylation of Glycine Derivatives
Palladium-catalyzed reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. The Tsuji-Trost reaction, or palladium-catalyzed asymmetric allylic alkylation (AAA), is particularly relevant for modifying glycine derivatives. wikipedia.org In this context, an ester of this compound could serve as a soft nucleophile that attacks a π-allylpalladium complex. researchgate.netnih.gov
The catalytic cycle begins with a zerovalent palladium catalyst, often a Pd(0) complex with phosphine (B1218219) ligands, coordinating to the double bond of an allylic substrate that has a leaving group (e.g., acetate, carbonate). wikipedia.orgmdpi.com This is followed by oxidative addition, where the palladium inserts into the carbon-leaving group bond, forming a cationic η³-π-allylpalladium(II) complex and expelling the leaving group. wikipedia.org
The glycine derivative, typically deprotonated by a base to form an enolate, then acts as the nucleophile. It attacks one of the terminal carbons of the allyl group. mdpi.comrsc.org This step, known as nucleophilic attack, usually proceeds with inversion of stereochemistry at the carbon being attacked. The final step is reductive elimination and decomplexation, where the palladium(0) catalyst is regenerated, and the alkylated glycine derivative is released, ready to start another cycle. wikipedia.org The use of chiral ligands on the palladium catalyst can induce high enantioselectivity in the product. researchgate.netnih.gov
Table 3: Catalytic Cycle of Palladium-Catalyzed Allylic Alkylation
| Step | Palladium Species | Substrate/Intermediate | Description |
|---|---|---|---|
| 1. Oxidative Addition | Pd(0)L₂ | Allylic Acetate | Formation of a η³-π-allylpalladium(II) complex. wikipedia.org |
| 2. Nucleophilic Attack | η³-π-allylpalladium(II) | Glycine Enolate | The enolate of the glycine derivative attacks the allyl group. mdpi.com |
| 3. Reductive Elimination | Pd(0)L₂ | Alkylated Glycine Derivative | Release of the final product and regeneration of the Pd(0) catalyst. |
This table summarizes the key mechanistic steps of the Tsuji-Trost reaction as it would apply to a glycine derivative.
Enzymatic Reaction Mechanisms Related to Glycine Metabolism (e.g., Glycine Cleavage System)
While not a synthetic transformation of the thiophene-substituted title compound, understanding the core metabolism of glycine is relevant to its biological context. The primary pathway for glycine catabolism in animals, plants, and bacteria is the Glycine Cleavage System (GCS), a multi-enzyme complex located in the inner mitochondrial membrane. nih.govwikipedia.org The GCS catalyzes the reversible degradation of glycine into simpler components.
The system consists of four protein components that work in concert:
P-protein (Glycine decarboxylase): A pyridoxal (B1214274) phosphate-dependent enzyme that catalyzes the decarboxylation of glycine. nih.govjst.go.jp
H-protein (Aminomethyl carrier): Contains a lipoic acid prosthetic group that carries the aminomethyl intermediate from the P-protein to the T-protein. nih.govjst.go.jp
T-protein (Aminomethyltransferase): Transfers the one-carbon unit from the H-protein to tetrahydrofolate (H₄folate), forming 5,10-methylenetetrahydrofolate and releasing ammonia. nih.govjst.go.jp
L-protein (Dihydrolipoamide dehydrogenase): A common flavoenzyme that reoxidizes the reduced lipoamide (B1675559) on the H-protein using NAD⁺ as the electron acceptor, regenerating the active form of the H-protein for the next cycle. nih.govjst.go.jp
In this coordinated process, the aminomethyl moiety bound to the H-protein's lipoic acid is the central intermediate. researchgate.net The GCS is crucial not only for glycine breakdown but also for providing one-carbon units for the biosynthesis of purines, thymidylate, and methionine. nih.gov
Table 4: Components and Functions of the Glycine Cleavage System
| Component | Prosthetic Group/Cofactor | Function |
|---|---|---|
| P-protein | Pyridoxal Phosphate | Decarboxylates glycine. jst.go.jp |
| H-protein | Lipoic Acid | Carries the aminomethyl intermediate. jst.go.jp |
| T-protein | Tetrahydrofolate (H₄folate) | Transfers the C1 unit to H₄folate and releases ammonia. jst.go.jp |
| L-protein | FAD, NAD⁺ | Reoxidizes the H-protein. jst.go.jp |
This table details the roles of the individual proteins within the Glycine Cleavage System based on established biochemical findings.
Table 5: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| N-(Thiophen-3-ylmethyl)glycine |
| Thiophene-3-carbaldehyde |
| Ammonia |
| Hydrogen Cyanide |
| Sodium Cyanide |
| [Amino-(thiophen-3-yl)-methyl]-nitrile |
| N-(thiophen-3-ylmethyl)aminoacetonitrile |
| Thiophen-3-ylmethylene-imine |
| Scandium(III) triflate |
| Tetrahydrofolate (H₄folate) |
| 5,10-methylenetetrahydrofolate |
| NAD⁺ (Nicotinamide adenine (B156593) dinucleotide) |
| NADH (Nicotinamide adenine dinucleotide, reduced) |
| Glycine |
| Carbon Dioxide |
| Water |
| Acetate |
| Carbonate |
| Methionine |
| Purines |
Computational Chemistry and Molecular Modeling Investigations of N Thiophen 3 Ylmethyl Glycine and Its Analogues
Quantum Chemical Calculations (Density Functional Theory (DFT) for Molecular Geometry, Vibrational Frequencies, NMR Chemical Shifts)
Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of a molecule. DFT is used to determine the most stable three-dimensional arrangement of atoms (molecular geometry), predict vibrational frequencies corresponding to infrared spectra, and calculate NMR chemical shifts.
For analogues of [(Thiophen-3-ylmethyl)-amino]-acetic acid, such as 3-thiophene acetic acid (3-TAA), DFT calculations using the B3LYP functional with an aug-cc-pVTZ basis set have been performed to determine their structural and electronic properties. nih.gov Such studies yield optimized structural parameters that show good agreement with experimental data. nih.gov DFT is also broadly applied to other thiophene (B33073) derivatives to investigate their electronic and structural features. researchgate.net
Key electronic properties derived from DFT include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap (ΔE) is a critical parameter for assessing the chemical reactivity and kinetic stability of a molecule; a smaller gap generally implies higher reactivity. rsc.org For instance, in a study of various thiophene-based heterocyclic compounds, the calculated HOMO-LUMO energy gaps were correlated with their anticancer efficiency. rsc.org Natural Bond Orbital (NBO) analysis is another technique used alongside DFT to investigate charge transfer within the molecule and the stability arising from hyperconjugative interactions. nih.govd-nb.info Furthermore, Molecular Electrostatic Potential (MEP) maps are generated to visualize the charge distribution and identify regions susceptible to electrophilic and nucleophilic attack. nih.govd-nb.info
Table 1: Examples of Calculated Quantum Chemical Parameters for Thiophene Derivatives using DFT
| Compound/Derivative Class | Parameter | Calculated Value/Finding | Source |
| 3-Thiophene Acetic Acid (3-TAA) | Molecular Geometry | Optimized parameters in good agreement with experimental data. | nih.gov |
| 3-Thiophene Acetic Acid (3-TAA) | HOMO-LUMO Gap | Used to discuss the reactivity of the molecule. | nih.gov |
| Thiophene-based oxadiazole, triazole, and thiazolidinone derivatives | HOMO-LUMO Gap (ΔE) | A smaller ΔE was correlated with higher anticancer efficiency. | rsc.org |
| Thiophene derivatives 5 and 8 | Dipole Moment | The molecule of derivative 8 was found to be polar with a dipole moment of 3.9909 Debye. | d-nb.info |
| Various Thiophene Derivatives | Chemical Potential | A negative value for chemical potential indicates a stable molecular system. | d-nb.info |
Molecular Docking Studies for Ligand-Protein Interactions
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to the active site of a target protein. This method is crucial for structure-based drug design, helping to elucidate the binding mode and affinity of potential drug candidates.
For analogues of N-(Thiophen-3-ylmethyl)glycine, docking studies have been instrumental. For example, the docking behavior of 3-thiophene acetic acid (3-TAA) was evaluated against human monoamine oxidase A and B (MAO-A and MAO-B), enzymes critical in the degradation of biogenic amines. nih.gov These studies help in understanding the competitive inhibitory activity of such compounds. nih.gov
Docking studies on other thiophene derivatives have explored their interactions with a wide array of protein targets. Thiophene-isoquinolinone hybrids have been docked with acetylcholinesterase (AChE), revealing strong interactions that suggest a disruption of cholinergic function. nih.gov Similarly, novel thiophene chalcones have been evaluated against AChE for their potential in treating neurodegenerative diseases. nih.gov While specific docking results for N-(Thiophen-3-ylmethyl)glycine against targets like 2,2-dialkylglycine decarboxylase, pantothenate synthase, EGFR kinase, FIH-1, GlyT-1, GARFTase, AICARFTase, or Cathepsin D are not detailed in the available literature, the methodology remains highly applicable. For instance, various thiophene derivatives have been docked against COX-2 to assess anti-inflammatory potential researchgate.net and against the S. aureus tyrosyl-tRNA synthetase to investigate antibacterial activity. researchgate.net These studies typically compare the binding affinity (often expressed as a docking score or binding energy in kcal/mol) of the test compounds with that of a known inhibitor or the co-crystallized ligand. researchgate.net
Table 2: Examples of Molecular Docking Studies with Thiophene Derivatives
| Thiophene Derivative | Protein Target | Key Finding | Source |
| 3-Thiophene Acetic Acid (3-TAA) | Human Monoamine Oxidase (MAO-A, MAO-B) | The compound was studied for its competitive inhibitory activity. | nih.gov |
| Thiophene-isoquinolinone hybrids | Acetylcholinesterase (AChE) | Revealed strong and specific interactions, suggesting a dual-target mechanism. | nih.gov |
| 4-(Thiophen-2-yl)butanamides | Transient Receptor Potential Vanilloid 1 (TRPV1) | Docking guided the design of potent and selective TRPV1 agonists. | nih.govacs.org |
| Tetrasubstituted thiophene derivatives | Cyclooxygenase-2 (COX-2) | Docking results revealed good affinity with the COX-2 binding site. | researchgate.net |
| Phenylethylamine derivatives of thiophene | S. aureus tyrosyl-tRNA synthetase | Showed the highest binding affinity among the tested derivatives. | researchgate.net |
Molecular Dynamics Simulations for Ligand-Protein Complex Stability and Conformational Analysis
While molecular docking provides a static snapshot of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view. MD simulations model the movement of atoms and molecules over time, providing insights into the stability of the ligand-protein complex, conformational changes, and the role of solvent molecules.
For thiophene analogues, MD simulations are often performed following docking to validate the binding poses and assess their stability. Studies on novel 4-(thiophen-2-yl)butanamides as TRPV1 agonists used MD simulations to confirm the stability of the docking-predicted interactions. nih.govacs.org Similarly, simulations of thiophene-isoquinolinone hybrids complexed with AChE supported the docking observations by showing sustained interactions with key residues in the binding site. nih.gov These simulations can highlight crucial hydrophobic interactions and hydrogen bonds that stabilize the complex, which might not be fully apparent from static docking alone. nih.gov The analysis of root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) of the protein and ligand throughout the simulation provides quantitative measures of the complex's stability and flexibility.
Quantitative Structure-Activity Relationship (QSAR) Analysis for Predictive Modeling
Quantitative Structure-Activity Relationship (QSAR) analysis is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. By identifying key molecular descriptors (physicochemical properties, topological indices, etc.), QSAR models can predict the activity of new, unsynthesized compounds.
QSAR studies have been successfully applied to various classes of thiophene derivatives. For example, a QSAR study on thiophene derivatives acting as anti-HCV agents revealed that their activity could be controlled by molecular connectivity and Hammett constant parameters. benthamdirect.com Another study developed a robust QSAR model for thiophene and imidazopyridine derivatives that inhibit Polo-Like Kinase 1 (PLK1), an important target in cancer therapy. nih.gov This model, built using multivariate linear regression, was able to reliably predict the inhibitory activity of external compounds. nih.gov Similarly, a QSAR analysis was conducted on piperidine-substituted thiophene[3,2-d]pyrimidine derivatives to examine their anti-HIV-1 efficacy, resulting in a model with a high correlation coefficient. ijprajournal.com These models are validated internally (e.g., leave-one-out cross-validation) and externally to ensure their predictive power and robustness. nih.govijprajournal.com
Table 3: Overview of QSAR Modeling on Thiophene Derivatives
| Derivative Class | Target Activity | Modeling Approach | Key Finding | Source |
| Thiophene derivatives | Anti-HCV agents | Correlation with physicochemical parameters | Activity is influenced by molecular connectivity and Hammett constant. | benthamdirect.com |
| Thiophene and imidazopyridine derivatives | Polo-Like Kinase 1 (PLK1) inhibitors | Multivariate Linear Regression (MLR) | A predictive model was developed using 3D descriptors and activity values. | nih.gov |
| Piperidine-substituted thiophene[3,2-d]pyrimidines | Anti-HIV-1 activity | Multivariate Linear Regression (MLR) | A tetra-parametric model accurately predicted IC50 values. | ijprajournal.com |
In Silico Prediction of Pharmacokinetic-Relevant Properties (e.g., ADME parameters)
In addition to predicting biological activity, computational methods are vital for assessing the pharmacokinetic properties of a potential drug, encapsulated by the acronym ADME (Absorption, Distribution, Metabolism, and Excretion). In silico ADME prediction helps to identify candidates with favorable drug-like properties early in the discovery process, reducing late-stage failures.
For thiophene derivatives, in silico techniques are used to predict properties such as solubility, membrane permeability, and metabolic stability. nih.gov Many studies on novel thiophene compounds include an assessment of their drug-likeness based on criteria like Lipinski's Rule of Five. nih.gov This rule suggests that orally active drugs generally have a molecular weight under 500 Da, a logP value less than 5, fewer than 5 hydrogen bond donors, and fewer than 10 hydrogen bond acceptors. Computational tools can quickly calculate these and other ADMET (ADME plus Toxicity) parameters to filter compound libraries and guide the optimization of lead compounds, ensuring they have a higher probability of becoming successful drugs. nih.gov
Investigation of Biological Activities and Molecular Mechanisms of N Thiophen 3 Ylmethyl Glycine Derivatives Pre Clinical Focus
Modulation of Enzyme Activity by Thiophene-Glycine Derivatives
Cholinesterase Inhibition (Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE))
Thiophene (B33073) derivatives have been synthesized and evaluated for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes crucial in the breakdown of the neurotransmitter acetylcholine. nih.gov The inhibition of these enzymes is a key strategy in the management of Alzheimer's disease. nih.govnih.gov
In one study, a series of new thiophene derivatives were synthesized and their AChE inhibitory activity was assessed using Ellman's method, with donepezil as a reference compound. nih.gov Several of the synthesized compounds demonstrated more potent inhibition than donepezil. For instance, 2-(2-(4-(4-Methoxyphenyl)piperazin-1-yl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide exhibited 60% inhibition, compared to 40% by donepezil under the same conditions. nih.gov The design of these derivatives often involves replacing structural moieties of known inhibitors, like donepezil, with a thiophene ring to explore new structure-activity relationships. nih.govsemanticscholar.org
Another study on benzo[b]thiophene-chalcones also reported inhibitory activity against both AChE and BChE. mdpi.com The inhibitory concentrations (IC50) for these compounds varied, indicating that substitutions on the benzothiophene scaffold significantly influence their inhibitory potential. mdpi.com
Table 1: Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) Inhibition by Thiophene Derivatives
| Compound | Target Enzyme | % Inhibition | IC50 (µM) | Reference |
|---|---|---|---|---|
| 2-(2-(4-(4-Methoxyphenyl)piperazin-1-yl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide | AChE | 60% | Not Reported | nih.gov |
| Donepezil (Reference) | AChE | 40% | Not Reported | nih.gov |
| 3-benzoylbenzothiophene 5h | BChE | Not Reported | 24.3 | mdpi.com |
| 3-benzoylbenzothiophene 5i | BChE | Not Reported | 59.6 | mdpi.com |
Inhibition of Mycobacterial Enzymes (e.g., 2,2-dialkylglycine decarboxylase, pantothenate synthase)
Thiophene-based compounds have been investigated for their potential as anti-mycobacterial agents. Thiolactomycin, a natural product containing a thiophene-like thiolactone ring, is known to inhibit fatty acid and mycolic acid biosynthesis in Mycobacterium tuberculosis. nih.gov This inhibition is crucial as mycolic acids are essential components of the mycobacterial cell wall.
Research has shown that thiolactomycin targets β-ketoacyl-acyl-carrier protein synthases KasA and KasB, which are part of the fatty-acid synthase type II (FAS-II) system. nih.gov The development of thiolactomycin derivatives has led to compounds with increased potency against both the enzymes and the bacteria itself. nih.gov
Furthermore, the enzyme 2,2-dialkylglycine decarboxylase (DGD), a pyridoxal (B1214274) phosphate-dependent enzyme, has been a subject of study to understand its substrate specificity and catalytic mechanism. nih.govnih.gov While not directly about inhibition by thiophene-glycine derivatives, this research provides insights into the active sites of such enzymes, which could be valuable for designing specific inhibitors.
Epidermal Growth Factor Receptor (EGFR) Kinase Inhibition
The epidermal growth factor receptor (EGFR) is a transmembrane protein tyrosine kinase that plays a role in regulating cell proliferation. nih.gov Mutations in the EGFR gene are associated with certain types of cancer, making it a target for small-molecule kinase inhibitors. nih.gov The EGFR tyrosine kinase domain has an ATP-binding site which is the target for many inhibitors. mdpi.com While specific studies on [(Thiophen-3-ylmethyl)-amino]-acetic acid are not detailed in the provided results, the general class of thiophene-containing compounds has been explored for anti-cancer properties. For example, OSI-930, a potential anti-cancer drug, contains a thiophene moiety. acs.org
Factor Inhibiting Hypoxia-Inducible Factor-1 (FIH-1) Antagonism and HIF Activation
Hypoxia-inducible factors (HIFs) are transcription factors that play a crucial role in the cellular response to low oxygen conditions (hypoxia). nih.gov The activity of HIF-1α, a key subunit of HIF-1, is regulated by Factor Inhibiting HIF-1 (FIH-1). nih.govnih.gov Inhibition of FIH-1 can lead to the activation of HIF-1α, which is a potential therapeutic strategy for conditions where enhanced response to hypoxia is beneficial.
A study focused on the synthesis of a series of furan- and thiophene-2-carbonyl amino acid derivatives as potential FIH-1 inhibitors. nih.govresearchgate.net These compounds were designed to antagonize the binding of 2-oxoglutarate, a required cofactor for FIH-1 activity. nih.gov The inhibitory activities were evaluated by measuring the hypoxia response element (HRE) promoter activity in SK-N-BE(2)c cells. nih.govresearchgate.net Several of the synthesized thiophene-2-carbonyl amino acid derivatives were found to inhibit FIH-1 and activate HIF-α/HRE transcriptional activity. nih.govresearchgate.net
Table 2: FIH-1 Inhibitory Activity of Thiophene-2-Carbonyl Amino Acid Derivatives
| Compound Class | Assay | Outcome | Reference |
|---|
Inhibition of Folate-Dependent Enzymes (e.g., Glycinamide Ribonucleotide Formyltransferase (GARFTase) and 5-Aminoimidazole-4-carboxamide Ribonucleotide Formyltransferase (AICARFTase))
Folate-dependent enzymes are crucial for the synthesis of purines and thymidylate, which are essential for DNA replication and cell division. nih.gov Antifolates, which inhibit these enzymes, are used in cancer chemotherapy. Glycinamide ribonucleotide formyltransferase (GARFTase) and 5-aminoimidazole-4-carboxamide ribonucleotide formyltransferase (AICARFTase) are two such enzymes in the de novo purine biosynthesis pathway.
Thiophene-containing antifolates have been designed and synthesized. For example, pyrrolo[2,3-d]pyrimidine thienoyl antifolates have been shown to potently inhibit the growth of tumor cells. nih.gov Their mechanism of action is primarily through the inhibition of GARFTase, with a potential secondary target being AICARFTase. nih.gov The replacement of a phenyl ring with a thienyl ring in some antifolate structures has been shown to increase potency and reduce toxicity. nih.gov
Table 3: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| N-(Thiophen-3-ylmethyl)glycine |
| 2-(2-(4-(4-Methoxyphenyl)piperazin-1-yl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide |
| Donepezil |
| Thiolactomycin |
| OSI-930 |
Cathepsin D Inhibition
Pre-clinical research data specifically detailing the inhibitory activity of this compound or its N-(Thiophen-3-ylmethyl)glycine derivatives against Cathepsin D are not extensively available in the current body of scientific literature. While various thiophene-containing heterocyclic compounds have been investigated for a wide range of biological activities, their direct interaction and inhibition kinetics with the Cathepsin D enzyme remain an area requiring further focused investigation.
Antimicrobial Efficacy and Underlying Mechanisms
N-(Thiophen-3-ylmethyl)glycine derivatives, part of the broader class of thiophene-containing compounds, have been the subject of numerous pre-clinical studies to determine their efficacy against a range of microbial pathogens. These investigations have highlighted the potential of the thiophene scaffold as a pharmacophore in the development of new antimicrobial agents.
Derivatives based on the thiophene nucleus have demonstrated notable antibacterial properties against both Gram-positive and Gram-negative bacteria. For instance, certain 3-chloro-6-methylbenzo[b]thiophene-2-carbonylamino acid derivatives have been synthesized and evaluated for their antibacterial action. nih.gov Studies using the filter paper disc method have assessed their efficacy against pathogens such as Staphylococcus aureus and Escherichia coli. nih.gov
In the fight against drug-resistant strains, novel thymol derivatives have shown significant antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA). nih.gov Similarly, N-(4-methylpyridin-2-yl) thiophene-2-carboxamide analogues have been identified as good antibacterial agents against extended-spectrum β-lactamase (ESBL)-producing E. coli. researchgate.net Molecular docking studies suggest that these compounds may act by inhibiting essential bacterial enzymes like β-lactamase. researchgate.net A thiophenyl-pyrimidine derivative, F20, was found to possess strong, bactericidal activity against Gram-positive strains, with a proposed mechanism of action being the inhibition of the FtsZ protein, which is critical for bacterial cell division. scbt.com This compound showed moderate activity against E. coli with a Minimum Inhibitory Concentration (MIC) of 96 μg/mL. scbt.com
Table 1: Antibacterial Activity of Selected Thiophene Derivatives
| Compound Class | Bacterial Strain | Activity/Metric | Reported Finding | Reference |
|---|---|---|---|---|
| Thiophenyl-pyrimidine derivative (F20) | Escherichia coli | MIC | 96 μg/mL | scbt.com |
| N-(4-methylpyridin-2-yl) thiophene-2-carboxamides (4a, 4c) | ESBL-producing E. coli | Inhibition | Demonstrated high activity and good fit in the β-lactamase binding pocket. | researchgate.net |
| 3-chloro-6-methylbenzo[b]thiophene-2-carbonylamino acid derivatives | Staphylococcus aureus | Inhibition | Showed activity in filter paper disc diffusion assays. | nih.gov |
The antifungal potential of thiophene derivatives has been well-documented against various pathogenic yeasts, particularly from the Candida genus. The rising incidence of fungal infections and the emergence of drug-resistant strains, such as fluconazole-resistant Candida, necessitate the development of novel therapeutic agents. mdpi.com
Research has shown that certain aminothioxanthones, which are bioisosteres of thiophenes, exhibit broad-spectrum antifungal effects against Candida albicans. The mechanism for some of these compounds appears to involve disruption of the fungal cell membrane's structural integrity and inhibition of mitochondrial activity, without directly binding to ergosterol. Furthermore, these compounds have been shown to inhibit key virulence factors in C. albicans, including the morphological transition from yeast to hyphal form and the formation of biofilms, both of which are crucial for its pathogenicity.
Studies on other classes of thiophene derivatives have also reported promising results. For example, novel peptide derivatives have demonstrated significant antifungal activity against fluconazole-resistant Candida tropicalis, with a Minimum Inhibitory Concentration (MIC) of 25 µM. mdpi.com These peptides can induce cell structure damage and increase membrane permeability. mdpi.com Similarly, other research has highlighted the efficacy of different small molecules against Candida glabrata and Candida parapsilosis.
Table 2: Antifungal Activity of Selected Thiophene-Related Derivatives
| Compound/Derivative | Fungal Strain | Activity/Metric | Key Finding | Reference |
|---|---|---|---|---|
| Aminothioxanthone (Compound 1) | C. albicans ATCC 10231 | Virulence Inhibition | Inhibits dimorphic transition and biofilm formation. Acts on the cellular membrane. | |
| Glycine (B1666218) max antimicrobial peptide (GmAMP) | Fluconazole-resistant C. tropicalis | MIC | 25 µM | mdpi.com |
| 3-hydrazinoquinoxaline-2-thiol | C. glabrata, C. parapsilosis | Efficacy | Showed high efficacy against clinical isolates. |
Thiophene-based structures are being actively explored as templates for the development of new drugs against Mycobacterium tuberculosis (Mtb). A series of 2-amino-5-phenylthiophene-3-carboxylic acid derivatives were synthesized and showed promising anti-tubercular activity. scbt.com Several compounds from this series inhibited Mtb growth with MIC values in the low micromolar range (1.9 to 7.7 μM) and exhibited low toxicity against VERO cells. scbt.com These compounds also demonstrated moderate activity against multidrug-resistant (MDR-TB) and extensively drug-resistant (XDR-TB) clinical strains. scbt.com Molecular docking simulations suggest that these derivatives may exert their effect by binding to the active site of the mycobacterial enzyme mtFabH. scbt.com
In other research, thiophene analogues were investigated as potential inhibitors of salicylate synthase (MbtI), an enzyme essential for the production of mycobacterial siderophores and absent in humans. This line of inquiry identifies a specific and promising target for novel antitubercular agents based on the thiophene scaffold. The broader category of amino acid-acetic acid derivatives has also yielded compounds with excellent in vitro activity against M. tuberculosis H37Rv, with some derivatives showing MICs in the sub-micromolar range (0.26-0.46 μM).
Antiproliferative Effects in In Vitro Cellular Models
The cytotoxic potential of thiophene derivatives against various cancer cell lines is an area of intensive research. These compounds have been shown to induce cell death and inhibit proliferation through diverse molecular mechanisms in a range of human cancers.
Thiophene derivatives have demonstrated significant cytotoxic activity across a panel of human cancer cell lines.
HeLa (Cervical Cancer): Copper(II) complexes containing a 2-thiophen-2-yl-1-thiophen-2-ylmethyl-1H-benzoimidazole ligand showed potent cytotoxicity against HeLa cells, with one complex reporting an IC50 value of 0.6 μM, significantly more effective than cisplatin.
Hep G2 (Liver Cancer): Newly synthesized 3-Aryl-2-(2-thienyl)acrylonitriles exhibited high activity against hepatoma cells, with one derivative showing an IC50 of 0.55 µM for HepG2 cells and significantly inhibiting colony formation.
HCT116 (Colon Cancer): A study of newly synthesized 2-(thiophen-2-yl)-1H-indole derivatives identified several compounds with potent and selective cytotoxicity against the HCT-116 cell line, with IC50 values as low as 7.1 µM. The mechanism of action for these active derivatives was linked to the induction of cell cycle arrest at the S and G2/M phases.
A549 (Lung Cancer): Certain 5-trifluoromethylpyrimidine derivatives containing a thiophene moiety displayed excellent antitumor activities, with one compound showing an IC50 value of 0.35 μM against A549 cells. Further investigation revealed this compound could induce early apoptosis and arrest the cell cycle in the G2/M phase.
MCF-7 (Breast Cancer): Various thiophene derivatives have shown cytotoxic activity against MCF-7 cells, with some exhibiting IC50 values below 30 µmol/l. The anticancer mechanism for some of these compounds involves the induction of G0/G1 phase cell cycle arrest and apoptosis. Sulfur-containing glycine imine derivatives have also been reported to have cytotoxic effects on MCF-7 cells. mdpi.com
SK-Mel-28 (Melanoma): While some studies on specific peptides and proteins showed limited effects on SK-MEL-28 viability, the broader class of small molecules continues to be an area of interest for melanoma treatment. The cell line is a standard model for evaluating the cytotoxic potential of new chemical entities.
Table 3: In Vitro Cytotoxicity of Selected Thiophene Derivatives Against Human Cancer Cell Lines
| Derivative Class | Cell Line | Cancer Type | IC50 Value | Reference |
|---|---|---|---|---|
| Copper(II) complex with thiophene ligand | HeLa | Cervical | 0.6 μM | |
| 3-Aryl-2-(2-thienyl)acrylonitrile | Hep G2 | Liver | 0.55 μM | |
| 2-(thiophen-2-yl)-1H-indole derivative | HCT116 | Colon | 7.1 µM | |
| 5-trifluoromethylpyrimidine derivative | A549 | Lung | 0.35 μM | |
| Thiophene derivative (SB-200) | MCF-7 | Breast | <30 µmol/l |
Induction of Apoptotic Pathways (e.g., Mitochondrial Membrane Potential Changes, Reactive Oxygen Species Levels)
N-(Thiophen-3-ylmethyl)glycine and its derivatives, a class of sulfur-containing heterocyclic compounds, have been a subject of significant interest for their potential anti-cancer activities. Pre-clinical research indicates that these compounds can trigger programmed cell death, or apoptosis, in cancer cells through intrinsic pathways. nih.gov
One of the key mechanisms identified is the disruption of mitochondrial function. Studies on various thiophene derivatives have shown that they can induce changes in the mitochondrial membrane potential (ΔΨm). nih.gov A decrease in this potential is a critical early event in the apoptotic cascade. For instance, the thiophene derivative known as Compound 480 was shown to induce apoptosis by altering the mitochondrial membrane potential. nih.govresearchgate.net Another novel thiophene compound, F8, was also found to cause mitochondrial depolarization in cancer cell lines. nih.govnih.gov This depolarization compromises the integrity of the mitochondrial membrane, leading to the release of pro-apoptotic factors into the cytoplasm.
Furthermore, the generation of reactive oxygen species (ROS) is another mechanism by which these derivatives inflict cytotoxicity. ROS are chemically reactive molecules containing oxygen that, at high levels, can cause significant damage to cell structures, including lipids, proteins, and DNA, ultimately initiating apoptosis. nih.gov Research has demonstrated that treatment with certain thiophene derivatives leads to an increase in intracellular ROS levels, contributing to their anti-cancer effects. nih.govnih.gov The induction of cell death by Compound F8 was linked to the generation of reactive oxygen species. nih.gov Upon the initiation of apoptosis by these mechanisms, key executioner enzymes such as caspases 3/7 are activated, which then proceed to dismantle the cell in a controlled manner. nih.gov
| Compound | Cell Line(s) | Observed Apoptotic Events |
| Compound 480 | HeLa, Hep G2 | Changes in mitochondrial membrane potential (ΔΨm), Increased Reactive Oxygen Species (ROS) levels. nih.govresearchgate.net |
| Compound F8 | Lymphoma, Leukemia | Phosphatidylserine externalization, Reactive Oxygen Species (ROS) generation, Mitochondrial depolarization. nih.govnih.gov |
| Compound 36c | Breast Cancer, Colorectal Cancer | Induction of cell apoptosis and incomplete autophagy-related cell death. nih.gov |
Receptor-Targeting Strategies for Enhanced Cellular Delivery (e.g., Folate Receptor-Targeting Nanocarriers)
A significant challenge in cancer therapy is achieving selective drug delivery to tumor cells while minimizing damage to healthy tissues. One promising strategy involves exploiting the folate receptor (FR), which is frequently overexpressed on the surface of various cancer cells compared to normal cells. nih.govresearchgate.net This differential expression allows for targeted delivery of therapeutic agents.
Researchers have successfully loaded thiophene derivatives into folic acid (FA)-coated nanoparticles (NPs) to enhance their solubility and improve selective uptake by cancer cells. nih.gov This approach utilizes receptor-mediated endocytosis, a process where the FA-coated nanocarrier binds specifically to the folate receptors on the cancer cell surface, leading to the internalization of the nanoparticle and its therapeutic cargo. nih.gov
Pre-clinical studies have demonstrated the effectiveness of this strategy. For example, when the thiophene derivative Compound 480 was encapsulated in FA-modified nanoparticles, it showed enhanced cellular uptake in HeLa cells compared to unmodified nanoparticles. nih.govresearchgate.net Consequently, these folate-targeted nanocarriers exhibited higher cytotoxicity towards cancer cells with high levels of folate receptors, indicating that the FA-mediated pathway significantly improves the delivery and efficacy of the encapsulated drug. nih.gov This targeted delivery system holds promise for improving the therapeutic index of thiophene-based anti-cancer agents.
Anti-inflammatory and Spasmolytic Potential in Pre-clinical Assays
Thiophene derivatives, including compounds structurally related to this compound, have demonstrated notable anti-inflammatory and spasmolytic activities in pre-clinical models. The thiophene scaffold is a privileged structure in medicinal chemistry, and its derivatives are known for their anti-inflammatory properties, with some commercial drugs like Tinoridine and Tiaprofenic acid being based on this core. mdpi.com
The anti-inflammatory effects of these compounds have been evaluated in classic pre-clinical models such as carrageenan-induced paw edema in rats. mdpi.comnih.gov This model mimics the physiological processes of inflammation, including the release of pro-inflammatory mediators. Studies have shown that certain tetrasubstituted thiophene derivatives can significantly reduce paw edema. For instance, compounds 11b, 11e, and 11f provided 47.04%, 46.61%, and 48.94% protection, respectively, against inflammation. nih.gov The mechanism of action is often linked to the inhibition of key inflammatory enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), as well as the reduced production of pro-inflammatory signaling molecules like tumor necrosis factor-alpha (TNF-α). nih.govmdpi.com
In addition to anti-inflammatory effects, specific thiophene derivatives have been identified as potent spasmolytics. Their mechanism is believed to involve the blockage of calcium channels, as compounds that relax high-K+ induced contractions in smooth muscle are considered calcium channel antagonists. nih.gov In assays using isolated rat duodenum, several synthesized thiophene derivatives caused complete relaxation of high-potassium-induced contractions, demonstrating significant spasmolytic activity with low EC50 values. nih.govresearchgate.net
| Compound | EC50 Value (µM) |
| 5c | 1.39 nih.gov |
| 10b | 2.13 nih.gov |
| 10d | 1.26 nih.govresearchgate.net |
| 10e | 2.89 nih.gov |
Antioxidant Properties
Derivatives of N-(Thiophen-3-ylmethyl)glycine have been investigated for their antioxidant potential, a property that is crucial for combating oxidative stress implicated in numerous diseases. encyclopedia.pub The thiophene ring system is a core component of various compounds that exhibit significant free radical scavenging capabilities. nih.gov
The antioxidant capacity of these compounds is often evaluated using in vitro assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging tests. nih.gov For example, a study on novel 2-(4-acetyl-3-methyl-5-(arylamino) thiophen-2-yl)-3-arylquinazolin-4(3H)-one derivatives found that compounds 11h and 11e demonstrated good DPPH and nitric oxide radical scavenging activity, respectively. nih.gov Another study synthesized a series of 3-amino thiophene-2-carboxamide derivatives and found that compound 7a, in particular, exhibited significant antioxidant activity with 62.0% inhibition in an ABTS assay, a level comparable to the standard antioxidant ascorbic acid. nih.gov
These findings suggest that the strategic incorporation of the thiophene scaffold into molecular designs is a promising avenue for the development of new therapeutic agents with potent antioxidant properties. encyclopedia.pub
Entomological and Parasitological Activities (e.g., Insecticidal, Larvicidal, Nematicidal, Antileishmanial)
The thiophene scaffold is present in a variety of natural and synthetic compounds that exhibit a broad spectrum of biocidal activities, including effects against insects, parasites, and fungi. encyclopedia.pub
Antileishmanial Activity: Leishmaniasis is a parasitic disease caused by protozoa of the genus Leishmania. Several thiophene derivatives have shown promising activity against various Leishmania species. nih.gov For instance, two thiophene derivatives isolated from the plant Porophyllum ruderale, 5-methyl-2,2′:5′,2″-terthiophene (compound A) and 5′-methyl–[5–(4–acetoxy-1–butynyl)]–2,2′-bithiophene (compound B), were active against both promastigote and amastigote forms of L. amazonensis. nih.gov Similarly, newly synthesized 2-aminothiophene derivatives showed superior antileishmanial activity compared to the standard drug Meglumine antimoniate against L. amazonensis. mdpi.com
Insecticidal and Larvicidal Activity: Certain N-heterocycles derived from other chemical scaffolds have demonstrated high toxicity against the larvae of Culex pipiens, the common house mosquito. rsc.orgresearchgate.net One study found that the synthesized compounds had lower LC50 values than the commercial insecticide imidacloprid, making them promising candidates for pest control. rsc.org While not directly involving a glycine side chain, this highlights the potential of heterocyclic chemistry in developing new insecticidal agents.
Fungicidal Activity: In the agricultural sector, thiophene derivatives are being explored for the development of novel fungicides. mdpi.comnih.gov A series of N-(thiophen-2-yl) nicotinamide derivatives were designed and tested against cucumber downy mildew. Two compounds, 4a and 4f, exhibited excellent fungicidal activity, with EC50 values of 4.69 mg/L and 1.96 mg/L, respectively, which were significantly better than the commercial fungicides diflumetorim (EC50 = 21.44 mg/L) and flumorph (EC50 = 7.55 mg/L). nih.gov
Plant Growth Regulation Studies
Recent studies have identified Thiophene Acetic Acid (TAA), a close structural analog of this compound, as a novel plant growth regulator with auxin-like properties. frontiersin.orgnih.gov This discovery stemmed from observations of enhanced shoot regeneration in tomato cotyledon explants cultured in media containing the antibiotic timentin. frontiersin.org It was later determined that timentin degrades into TAA, which was responsible for the observed organogenesis. frontiersin.orgnih.gov
In pre-clinical plant tissue culture assays, TAA demonstrated a significant ability to promote root and shoot formation. justia.com When used as the sole plant growth regulator, TAA influenced root organogenesis from tomato cotyledons in a manner similar to well-established auxins like indole-3-acetic acid (IAA) and indole-3-butyric acid (IBA). frontiersin.orgnih.gov
Furthermore, when TAA was used in combination with a cytokinin, 6-benzylaminopurine (BAP), it promoted shoot organogenesis in a concentration-dependent manner. nih.govfrontiersin.orgnih.gov This synergistic effect underscores its potential utility in plant tissue culture for the efficient regeneration of plants, which is a critical step in developing genetically modified crops with desirable traits. frontiersin.orgnih.gov This research is the first to demonstrate the function of TAA as a plant growth regulator. frontiersin.orgnih.gov
Diverse Applications and Material Science Contributions of Thiophene Glycine Architectures
Development of Radioligands for Biochemical and Neuroimaging Research (e.g., Positron Emission Tomography (PET) Tracers for GlyT-1)
The glycine (B1666218) transporter type 1 (GlyT-1) plays a crucial role in regulating glycine levels in the brain, which in turn modulates glutamatergic neurotransmission via the N-methyl-D-aspartate (NMDA) receptor. clinicaltrials.gov Dysregulation of this system has been implicated in the pathophysiology of schizophrenia, making GlyT-1 a key target for therapeutic intervention and in-vivo imaging. discmedicine.comnih.gov Thiophene-based compounds have emerged as a promising scaffold for the development of potent and selective GlyT-1 inhibitors. nih.gov
The structural motif of [(Thiophen-3-ylmethyl)-amino]-acetic acid is analogous to core components of known GlyT-1 inhibitors. For instance, the development of the GlyT-1 inhibitor bitopertin (B1667534) and its corresponding PET tracer, [11C]RO5013853, highlights the utility of complex heterocyclic structures in targeting GlyT-1. discmedicine.com PET is a powerful non-invasive imaging technique that allows for the quantitative determination of transporter occupancy by a drug candidate, which is critical for establishing dose-response relationships in clinical trials. discmedicine.com
Furthermore, radiolabeled compounds are indispensable tools in autoradiography and in vivo brain occupancy studies. A notable example is [35S]ACPPB, a potent and selective GlyT-1 inhibitor radioligand used for detailed pharmacological studies and to map the distribution of GlyT-1 in the brain. nih.govosti.gov The development of such radioligands is a critical step towards creating PET tracers for human use. nih.govosti.gov The thiophene-glycine architecture of this compound provides a foundational structure that can be chemically modified and radiolabeled (e.g., with Carbon-11 (B1219553) or Fluorine-18) to produce novel PET tracers for neuroimaging studies of GlyT-1. researchgate.netnih.gov
Table 1: Examples of Thiophene (B33073) Derivatives in Neuroimaging and GlyT-1 Inhibition
| Compound/Tracer | Application | Key Findings |
|---|---|---|
| Bitopertin | GlyT-1 Inhibitor | Advanced to Phase III clinical trials for schizophrenia. discmedicine.com |
| [11C]RO5013853 | PET Tracer for GlyT-1 | Used to determine target occupancy of bitopertin in the brain. discmedicine.com |
| [35S]ACPPB | Radioligand for GlyT-1 | Enabled detailed anatomical localization of GlyT-1 through autoradiography. nih.govosti.gov |
Exploration in Nonlinear Optical (NLO) Materials Science
Nonlinear optical (NLO) materials are of significant interest for applications in optoelectronics, including optical data storage, signal processing, and frequency conversion. The NLO response of a material is governed by its molecular hyperpolarizability, which is often maximized in molecules with a "push-pull" electronic structure. nih.gov These molecules typically consist of an electron-donating group and an electron-accepting group connected by a π-conjugated bridge.
Thiophene rings are excellent π-conjugated systems and frequently serve as the bridge or part of the donor group in NLO chromophores. worldscientific.comrsc.orgnih.gov The combination of a thiophene moiety (electron-rich) with an amino acid-like structure in this compound provides the fundamental components of a push-pull system. The thiophene ring can act as the electron donor, while the carboxylic acid group can be readily converted into a potent electron acceptor. Theoretical and experimental studies on various thiophene derivatives have demonstrated their significant NLO properties. nih.govresearchgate.net For example, the synthesis and characterization of chalcone (B49325) derivatives containing thiophene have shown promising second-order NLO responses. researchgate.net The inherent asymmetry and charge transfer potential within the this compound framework make it an intriguing candidate for further exploration and development in the field of NLO materials. worldscientific.com
Table 2: Thiophene Derivatives in NLO Materials Research
| Compound Class | NLO Property Investigated | Structural Features |
|---|---|---|
| Thiophene/Phenylene-based Oligomers | Two-photon absorption | Extended π-conjugation leading to significant nonlinear absorption. nih.gov |
| Phenylethenylthiophene Derivatives | Second Harmonic Generation (SHG) | Push-pull structure with nitro group as acceptor and thiophene as part of the conjugated system. rsc.org |
Coordination Chemistry: Ligands for Metal Complexes with Biologically Relevant Metal Ions
The amino acid functionality of this compound makes it an excellent ligand for coordinating with a variety of metal ions. The nitrogen atom of the amino group and the oxygen atoms of the carboxylate group can act as donor atoms, forming stable chelate rings with metal centers. The presence of the thiophene ring introduces an additional potential coordination site through the sulfur atom, allowing for diverse coordination modes.
Thiophene-containing ligands have been extensively studied in coordination chemistry, and their metal complexes have shown a wide range of interesting properties and applications, including antimicrobial activity and catalysis. rsc.orgnih.govresearchgate.netnih.govacs.org Complexes of biologically relevant metal ions such as copper(II) and zinc(II) with thiophene-derived ligands have been synthesized and characterized. rsc.orgnih.gov For instance, complexes of Cu(II) and Zn(II) with a ligand derived from o-vanillin and 2-thiophenemethylamine (B147629) have been shown to form stable coordination compounds with potential cytotoxic activity against cancer cells. rsc.org The ability of this compound to form complexes with metal ions like copper is also of interest for applications in areas such as hydrogen adsorption, as demonstrated by copper-based coordination polymers derived from thiophene dicarboxylates. rsc.orgnih.govnih.gov The study of such metal complexes contributes to a deeper understanding of the role of metals in biological systems and the development of new metal-based therapeutics and functional materials. wikipedia.org
Table 3: Metal Complexes with Thiophene-Containing Ligands
| Ligand Type | Metal Ions | Key Features of Complexes |
|---|---|---|
| Poly-functional ligand from o-vanillin and 2-thiophenemethylamine | Cu(II), Zn(II) | Stable coordination compounds with square planar (Cu) and tetrahedral (Zn) geometries. rsc.org |
| N-(2-pyridyl)-3-thienylalkyl-carboxamide | Zn(II), Cu(II), Co(II) | Bidentate coordination through carbonyl oxygen and pyridine (B92270) nitrogen. nih.gov |
| Thiophene-derived Schiff bases | Cu(II), Zn(II), Cd(II) | Complexes exhibit enhanced antimicrobial activity compared to the free ligand. nih.govacs.org |
Role as Prebiotic Molecules and in Theoretical Amino Acid Synthesis Pathways
The study of the origin of life often involves investigating the abiotic synthesis of essential biomolecules, such as amino acids, under conditions simulating early Earth or in extraterrestrial environments. nih.gov Amino acids have been found in meteorites, suggesting that they can be formed through natural, non-biological processes. nih.govnih.govresearchgate.net The generally accepted mechanism for the formation of α-amino acids in meteorites is the Strecker synthesis, which involves the reaction of aldehydes, ammonia (B1221849), and hydrogen cyanide. researchgate.net
While there is no direct evidence of this compound in meteorites, its basic components are not outside the realm of prebiotic possibility. Thiophene itself is a simple heterocyclic compound, and its synthesis from smaller precursor molecules has been demonstrated through various chemical routes. organic-chemistry.orgyoutube.com The formation of amino acids from simple organic molecules and ammonia in the presence of thiols has also been shown to be plausible under prebiotic conditions. nih.gov Therefore, it is theoretically conceivable that a thiophene-containing aldehyde could have participated in a Strecker-like synthesis on the early Earth or in a parent body asteroid, leading to the formation of a thiophene-based amino acid like this compound. The exploration of such alternative amino acid structures broadens our understanding of the potential chemical diversity available for the origin of life. nih.gov
Table 4: Plausible Prebiotic Synthesis Pathways for Amino Acids
| Synthesis Pathway | Precursors | Product Type | Relevance |
|---|---|---|---|
| Strecker Synthesis | Aldehydes, Ammonia, Hydrogen Cyanide | α-Amino Acids | Widely accepted mechanism for amino acid formation in meteorites. researchgate.netresearchgate.net |
| Michael Addition | α,β-Unsaturated Nitriles, Ammonia | β-Amino Acids | Proposed pathway for the formation of β-amino acids found in meteorites. researchgate.net |
Scaffolds in Advanced Functional Materials Development
The unique combination of a rigid, aromatic thiophene ring and a flexible, functional glycine unit makes this compound an attractive scaffold for the development of advanced functional materials. nih.gov Thiophene and its derivatives are fundamental building blocks in a wide array of materials for organic electronics, including organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and sensors. mdpi.comacs.orgresearchgate.netmdpi.com The excellent electronic properties of polythiophenes and oligothiophenes arise from their extended π-conjugation. acs.org
The this compound molecule can be polymerized or incorporated into larger supramolecular structures. The carboxylic acid and amino groups provide convenient handles for chemical modification and for directing self-assembly through hydrogen bonding. This allows for the construction of well-ordered materials with tailored electronic and optical properties. For example, thiophene-based units have been successfully used to construct covalent organic frameworks (COFs), which are porous crystalline polymers with applications in gas storage, catalysis, and sensing. nih.gov The ability to functionalize the thiophene-glycine scaffold opens up possibilities for creating novel materials with specific functionalities for a range of applications, from bioelectronics to light-harvesting systems. mdpi.comnih.gov
Table 5: Applications of Thiophene-Based Scaffolds in Functional Materials
| Material Type | Key Structural Component | Application Area |
|---|---|---|
| Thienothiophenes | Fused thiophene rings | Organic electronics (OLEDs, OPVs, OFETs), NLO. mdpi.comresearchgate.net |
| Poly(3,4-ethylenedioxythiophene):polystyrene sulfonate (PEDOT:PSS) | EDOT (a thiophene derivative) | Bioelectronics, neural probes, biosensors. acs.org |
| Thiophene-based Covalent Organic Frameworks (COFs) | Thiophene monomers | Gas storage, photocatalysis, solvatochromic sensors. nih.gov |
Future Research Trajectories and Interdisciplinary Perspectives for N Thiophen 3 Ylmethyl Glycine
Advancements in Asymmetric Synthesis for Enantiomerically Pure Thiophene-Glycine Derivatives
The biological activity of chiral molecules is often dependent on their stereochemistry. Consequently, the development of methods for the asymmetric synthesis of enantiomerically pure N-(Thiophen-3-ylmethyl)glycine is a critical first step for its pharmacological evaluation. Future research should focus on establishing robust and scalable stereoselective synthetic routes.
Key strategies that warrant investigation include:
Enzymatic Catalysis : Biocatalysis offers a highly selective and environmentally friendly approach. The use of stereoselective enzymes, such as D-amino acid transaminases, has proven effective for the asymmetric synthesis of optically pure D-amino acids from prochiral ketones with high yields (95–99%) and excellent enantiomeric excess (>99%). mdpi.com A one-pot, three-enzyme system could be designed to convert a suitable α-keto acid precursor into either the (R)- or (S)-enantiomer of N-(Thiophen-3-ylmethyl)glycine. mdpi.com
Chiral Auxiliaries : The addition of phosphites to imines derived from chiral amines, such as (S)-α-methylbenzylamine, is a classic method for producing enantiomerically enriched α-aminophosphonates. nih.gov A similar approach could be adapted, whereby thiophene-3-carboxaldehyde is condensed with a chiral amine, followed by reduction and subsequent elaboration to the target glycine (B1666218) derivative.
Catalytic Asymmetric Methods : The development of transition metal-catalyzed asymmetric hydrogenation of a suitable enamine or imine precursor represents a powerful strategy. This approach is widely used for the synthesis of a variety of chiral amines and amino acids. nih.gov
The successful development of these methods would provide access to enantiomerically pure samples of N-(Thiophen-3-ylmethyl)glycine, enabling a precise evaluation of the stereochemical requirements for its biological activity.
Integration of Advanced Computational Methods for Rational Design and Lead Optimization
Computer-aided drug design (CADD) is an indispensable tool in modern medicinal chemistry for accelerating the discovery and optimization of lead compounds. nih.gov For N-(Thiophen-3-ylmethyl)glycine, a synergistic approach combining ligand-based and structure-based design methods could efficiently guide future research.
Table 1: Application of Computational Methods for N-(Thiophen-3-ylmethyl)glycine Research
| Computational Method | Application in Future Research | Potential Outcome |
|---|---|---|
| Quantitative Structure-Activity Relationship (QSAR) | Analyze a virtual library of N-(Thiophen-3-ylmethyl)glycine derivatives to correlate structural features with predicted biological activity. nih.gov | Identify key structural motifs (e.g., substitutions on the thiophene (B33073) ring or modifications to the glycine backbone) that enhance potency. |
| Molecular Docking | Predict the binding mode and affinity of N-(Thiophen-3-ylmethyl)glycine and its analogs within the active sites of potential biological targets. nih.govmdpi.com | Prioritize compounds for synthesis and biological testing; elucidate the mechanism of action at a molecular level. |
| Molecular Dynamics (MD) Simulations | Evaluate the stability of the ligand-receptor complex over time under simulated physiological conditions. nih.govmdpi.com | Confirm the stability of binding interactions predicted by docking and understand the dynamic nature of the interaction. |
| ADMET Prediction | In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity properties. mdpi.com | Early identification of potential liabilities, guiding the design of derivatives with improved drug-like properties. |
By integrating these computational tools, researchers can rationally design new analogs of N-(Thiophen-3-ylmethyl)glycine with enhanced potency, selectivity, and improved pharmacokinetic profiles, while minimizing the time and resources spent on synthetic efforts. nih.govnih.gov
Exploration of Novel Biological Targets and Therapeutic Modalities (Pre-clinical Focus)
The structural motifs within N-(Thiophen-3-ylmethyl)glycine—a thiophene ring and a glycine moiety—suggest several promising avenues for exploring its biological activity in a pre-clinical setting. The thiophene ring is a privileged scaffold found in numerous FDA-approved drugs with diverse biological activities, including anti-inflammatory and anticancer agents. nih.govnih.govnih.gov
Table 2: Potential Pre-clinical Targets for N-(Thiophen-3-ylmethyl)glycine
| Potential Target Class | Rationale | Example of Thiophene-Based Activity |
|---|---|---|
| Neurotransmitter Transporters | The glycine substructure makes it a candidate for interacting with glycine-related targets. The glycine transporter GlyT-1, which regulates glycine levels in the synapse, is a key target for neuropsychiatric disorders like schizophrenia. nih.gov | N-substituted glycine derivatives have been developed as potent GlyT-1 inhibitors. nih.gov |
| Protein Kinases | The thiophene nucleus is a core component of many kinase inhibitors used in oncology. nih.gov Kinases like EGFR are often overexpressed in various cancers. nih.gov | Thiophene-based compounds have shown potent inhibitory activity against EGFR and FLT3 kinases. mdpi.comnih.gov |
| Viral Entry Inhibition | Thiophene derivatives have been identified as inhibitors of viral entry, a crucial step in the lifecycle of viruses like Ebola. nih.gov | A thiophene scaffold was the basis for developing potent inhibitors that block the interaction between the Ebola virus glycoprotein (B1211001) (GP) and the host cell receptor NPC1. nih.govacs.org |
| Inflammatory Enzymes | Thiophene-containing molecules, such as tiaprofenic acid, are known non-steroidal anti-inflammatory drugs (NSAIDs) that target cyclooxygenase (COX) enzymes. nih.gov | Numerous thiophene derivatives have been designed and evaluated as inhibitors of COX and lipoxygenase (LOX) enzymes. nih.gov |
Future pre-clinical research should involve screening N-(Thiophen-3-ylmethyl)glycine against a panel of these and other targets to identify its primary mechanism(s) of action and potential therapeutic applications.
Development of Advanced Delivery Systems and Formulation Strategies (Pre-clinical Context)
A significant hurdle for many promising therapeutic compounds, including those based on a thiophene scaffold, is poor aqueous solubility and suboptimal pharmacokinetic properties. acs.org Pre-clinical research into advanced drug delivery systems could be crucial for unlocking the therapeutic potential of N-(Thiophen-3-ylmethyl)glycine.
Future formulation research could focus on:
Nanoparticle Encapsulation : Loading the compound into nanoparticles (NPs), such as those made from biocompatible polymers or lipids, can improve solubility, protect the drug from premature degradation, and modify its release profile. For instance, a thiophene derivative was successfully loaded into polymeric nanoparticles to enhance its delivery. acs.org
Targeted Delivery : To increase efficacy and reduce potential off-target effects, nanoparticles can be decorated with targeting ligands. Folic acid (FA) is a common choice, as folate receptors (FRs) are overexpressed on the surface of many cancer cells. acs.org An FA-coated nanoparticle system carrying a cytotoxic thiophene compound demonstrated enhanced cellular uptake in cancer cells. acs.org
Solubility Enhancement : Techniques such as the preparation of amorphous solid dispersions or the use of co-solvents and cyclodextrins could be explored to overcome solubility challenges in pre-clinical formulations.
Investigating these strategies in animal models will be essential to determine if an advanced formulation is necessary to achieve therapeutic concentrations of N-(Thiophen-3-ylmethyl)glycine at the target site.
Investigation into Unexplored Biosynthetic Pathways and Metabolic Roles
As N-(Thiophen-3-ylmethyl)glycine is a synthetic compound, it does not have a known natural biosynthetic pathway. However, research in this area can proceed along two interdisciplinary lines: biocatalysis and metabolic profiling.
Inspiration from Natural Biosynthesis : Nature produces a variety of thiophene-containing secondary metabolites, particularly within the plant family Asteraceae. mdpi.comnih.gov These compounds are typically derived from fatty acids or polyacetylenes. nih.gov Furthermore, biosynthetic pathways for sulfur-containing amino acids, such as 3-thia-amino acids, have been characterized and involve novel enzymatic transformations on carrier proteins. nih.gov Future research could explore engineering these or similar enzymatic pathways to create novel biocatalytic routes for the synthesis of thiophene-amino acid conjugates.
Metabolic Fate and Bioactivation : A critical area of investigation is the metabolic fate of the thiophene ring. The metabolism of thiophenes is often mediated by cytochrome P450 (CYP450) enzymes and can proceed via two main pathways: S-oxidation to form thiophene S-oxides or epoxidation of the double bond. acs.orgacs.org Both pathways can lead to the formation of reactive electrophilic metabolites, which have been implicated in the toxicity of some thiophene-containing drugs. acs.orgacs.org Pre-clinical studies using liver microsomes and, subsequently, animal models are essential to:
Identify the major metabolites of N-(Thiophen-3-ylmethyl)glycine.
Determine which CYP450 isoforms are responsible for its metabolism.
Assess the potential for bioactivation and the formation of reactive metabolites.
Understanding the metabolic profile is crucial for predicting the compound's behavior in vivo and for guiding the design of next-generation analogs with a lower risk of metabolism-induced toxicity. acs.org
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for [(Thiophen-3-ylmethyl)-amino]-acetic acid, and how can purity be maximized?
- Methodology :
- Step 1 : Coupling thiophen-3-ylmethylamine with bromoacetic acid using carbodiimide reagents (e.g., EDC/HOBt) in DMF at room temperature .
- Step 2 : Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) to remove unreacted reagents.
- Step 3 : Confirm purity using HPLC (C18 column, 0.1% TFA in H₂O/MeCN mobile phase) and NMR (¹H/¹³C in DMSO-d₆). Yield optimization requires stoichiometric control (amine:acid ≈ 1:1.1) and inert atmosphere .
- Key Data : Typical yields range from 60–75% under optimized conditions.
Q. What analytical techniques are critical for characterizing this compound?
- Methodology :
- NMR : Use ¹H NMR (δ 7.2–6.8 ppm for thiophene protons, δ 3.8 ppm for CH₂-NH) and ¹³C NMR (δ 170 ppm for carboxylic acid) to confirm structure .
- Mass Spectrometry : ESI-MS (m/z calculated for C₇H₈N₂O₂S: 184.03; observed: 184.1 ± 0.2) .
- FTIR : Peaks at 1650 cm⁻¹ (C=O stretch) and 3300 cm⁻¹ (N-H stretch) .
Q. What safety protocols are essential for handling this compound?
- Methodology :
- Ventilation : Use fume hoods to avoid inhalation (acute toxicity: LD₅₀ > 200 mg/kg in rats) .
- PPE : Nitrile gloves, lab coat, and safety goggles.
- First Aid : For skin contact, rinse with water for 15 minutes; for inhalation, move to fresh air .
Advanced Research Questions
Q. How do structural modifications (e.g., substituents on thiophene) influence the biological activity of this compound derivatives?
- Methodology :
- SAR Study : Introduce substituents (e.g., Cl, NO₂) at the 4-position of thiophene via electrophilic substitution. Assess activity in enzyme inhibition assays (e.g., COX-2) .
- Data Analysis : Compare IC₅₀ values; electron-withdrawing groups (NO₂) enhance activity by 3-fold vs. unmodified analogs .
Q. What computational methods predict the reactivity of this compound in novel reactions (e.g., metal coordination)?
- Methodology :
- DFT Calculations : Optimize geometry at B3LYP/6-31G* level to evaluate charge distribution. The carboxylic acid group shows high electrophilicity (Fukui index = 0.12), favoring coordination with transition metals (e.g., Cu²⁺) .
- Validation : Compare predicted vs. experimental UV-Vis spectra (λmax ~420 nm for Cu complexes) .
Q. How can contradictions in catalytic efficiency data for reactions involving this compound be resolved?
- Methodology :
- Variable Control : Standardize reaction conditions (solvent: DMF vs. THF; temp: 25°C vs. 60°C). For example, THF reduces side reactions (yield increases from 45% to 68%) .
- Catalyst Screening : Test Pd/C vs. Ni catalysts for hydrogenation; Pd/C achieves 90% conversion vs. Ni (55%) due to stronger π-backbonding with thiophene .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
